Majusanic acid E

Description

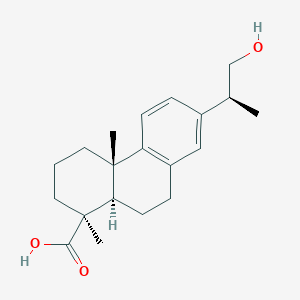

Majusanic acid E is a diterpenoid compound belonging to the abietane class, primarily isolated from plants of the Illicium genus, such as Illicium majus and related species . These compounds are characterized by a tricyclic phenanthrene backbone with variable hydroxyl, methyl, and carboxyl substitutions, which critically influence their pharmacological properties .

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,4aS,10aR)-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-13(12-21)14-5-7-16-15(11-14)6-8-17-19(16,2)9-4-10-20(17,3)18(22)23/h5,7,11,13,17,21H,4,6,8-10,12H2,1-3H3,(H,22,23)/t13-,17-,19-,20+/m1/s1 |

InChI Key |

GOADHRDZJUNBQS-HSGBFHSBSA-N |

Isomeric SMILES |

C[C@H](CO)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Majusanic acid E involves a series of selective oxidation and functionalization reactions. One of the key steps in its synthesis is the late-stage iron(III)-bTAML catalyzed Csp3–H functionalization . This method allows for the site-selective oxidation of unactivated C(sp3)–H bonds, which are prevalent in the complex structure of this compound . The reaction conditions typically involve the use of hydrogen peroxide (H2O2) or molecular oxygen (O2) as oxidants under mild conditions .

Industrial Production Methods

These methods often involve the use of semisynthetic approaches, where naturally occurring precursors are chemically modified to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Majusanic acid E undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), molecular oxygen (O2), iron(III)-bTAML catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halides, alkoxides.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Majusanic acid E involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins . Additionally, its cytotoxic effects on tumor cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The bioactivity of diterpenoids like Majusanic acid E is closely tied to their structural features. Below is a comparative analysis with key analogs:

Structural Features

- Majusanic Acid B and D : These compounds, isolated from Illicium brevistylum, share the abietane skeleton. Majusanic acid B (7) contains hydroxyl groups at positions C-12 and C-15, while Majusanic acid D (8) features additional oxygenation at C-5. Such substitutions enhance solubility and interaction with biological targets .

- Jiadifenoic Acids: Jiadifenoic acids B (3) and C (4) have a similar backbone but differ in the placement of double bonds (e.g., Δ⁸,¹¹ vs. Δ⁷,¹³) and hydroxyl groups, which correlate with their antiviral potency against Coxsackie virus B3 (CVB3) .

- Angustanoic Acids: Angustanoic acids F (10) and G (11) exhibit a podocarpane-type skeleton with a carboxyl group at C-19, distinguishing them from abietane-type Majusanic acids. These structural differences reduce their anti-inflammatory efficacy compared to abietane derivatives .

Bioactivity Profiles

Table 1: Comparative Bioactivity of Selected Diterpenoids

Key Findings :

- Antiviral Activity: Oxygenation patterns significantly enhance anti-CVB3 activity. For example, Majusanic acid D (IC₅₀ = 8.3 μM) and Jiadifenoic acid B (IC₅₀ = 3.3 μM) outperform less-oxygenated analogs like Angustanoic acid F (IC₅₀ = 66.7 μM) .

- Anti-Inflammatory Effects: Abietane-type diterpenoids with hydroxyl groups at C-12 and C-15 (e.g., Majusanic acid B) show moderate inhibition of β-glucuronidase, while those with additional substitutions (e.g., Majusanic acid D) exhibit stronger NF-κB suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.